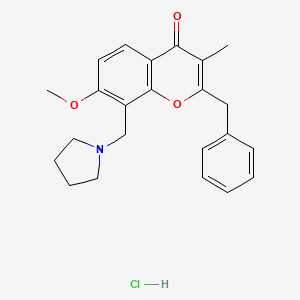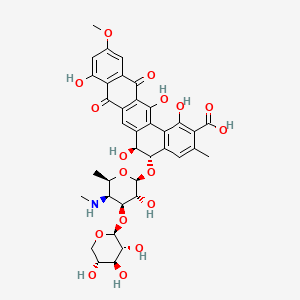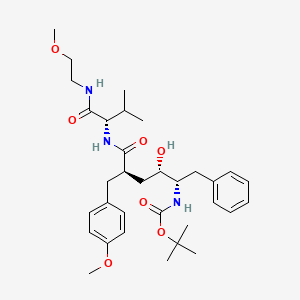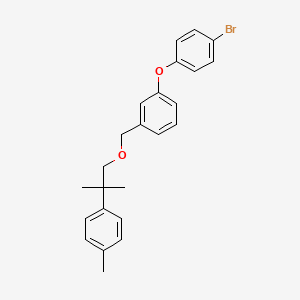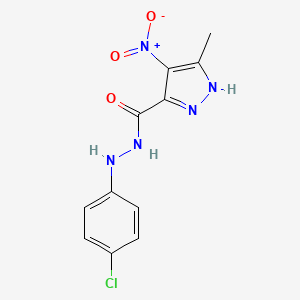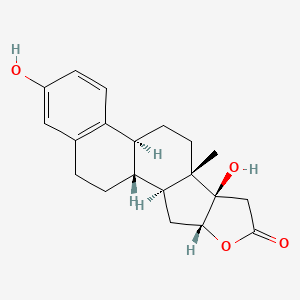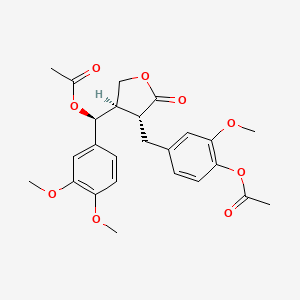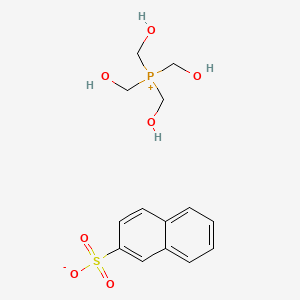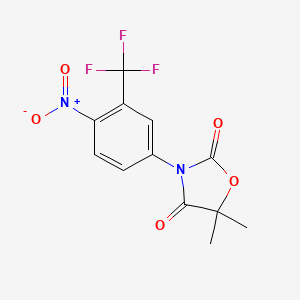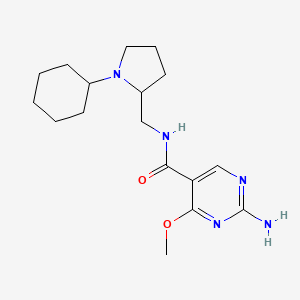
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is a compound that features both benzamide and imidazole moieties. The presence of these functional groups suggests potential biological and chemical activities, making it a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride typically involves the formation of the benzamide core followed by the introduction of the imidazole moiety. One common synthetic route includes:
Formation of Benzamide Core: This can be achieved by reacting 2,3-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of Imidazole Moiety: The imidazole ring can be introduced through a nucleophilic substitution reaction where an imidazole derivative reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzamide ring can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting their activity. The benzamide moiety can interact with proteins or nucleic acids, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroxybenzamide: Lacks the imidazole moiety but shares the benzamide core.
4-(1H-Imidazol-4-yl)benzamide: Contains the imidazole ring but lacks the dihydroxy groups.
Uniqueness
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is unique due to the presence of both the dihydroxybenzamide and imidazole moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
127170-88-1 |
|---|---|
Fórmula molecular |
C11H12ClN3O3 |
Peso molecular |
269.68 g/mol |
Nombre IUPAC |
N,2-dihydroxy-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C11H11N3O3.ClH/c15-10-7(4-8-5-12-6-13-8)2-1-3-9(10)11(16)14-17;/h1-3,5-6,15,17H,4H2,(H,12,13)(H,14,16);1H |
Clave InChI |
KIPQQPWOEFSQPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(=O)NO)O)CC2=CN=CN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)
